molecular formula C18H27NO6S B120850 ((S)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidin-4-YL)methyl 4-methylbenzenesulfonate CAS No. 140645-28-9

((S)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidin-4-YL)methyl 4-methylbenzenesulfonate

Cat. No. B120850
M. Wt: 385.5 g/mol
InChI Key: KBDJCRUNHXFKLI-AWEZNQCLSA-N
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Description

The compound contains a tert-butoxycarbonyl (BOC) group, which is commonly used as a protecting group for amines in organic synthesis . It also contains a 4-methylbenzenesulfonate (tosylate) group, which is a good leaving group in nucleophilic substitution reactions.


Synthesis Analysis

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The tosylate group can be introduced by reacting the corresponding alcohol with p-toluenesulfonyl chloride in the presence of a base.


Chemical Reactions Analysis

In reactions, the BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The tosylate group can act as a leaving group in nucleophilic substitution reactions.

Scientific Research Applications

Synthesis and Characterization

The compound has been used in various synthesis processes due to its valuable structural components. For instance, it's been involved in a one-step synthesis of ethynylglycine synthon from Garner's aldehyde, highlighting its role in efficient and practical synthetic routes (Meffre et al., 2002). Additionally, its derivatives, such as tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, have been synthesized from L-Serine, further emphasizing its significance in synthesizing medicinally relevant compounds (Khadse & Chaudhari, 2015).

Chemical Reactions and Properties

This compound is a key player in various chemical reactions. For instance, (S)-[1-Hydroxydiphenylmethyl)-2-methylpropyl] carbamic acid, tert-butyl ester, was synthesized using N-(tert-Butoxycarbonyl)-L-valine methyl ester, indicating its role in complex chemical reactions (Brenner et al., 2003). Furthermore, its use in the polymerization of cysteine functionalized thiophenes shows its versatility in creating materials with potential applications in various fields, such as material science (Cagnoli et al., 2005).

Involvement in Molecular Interactions

The compound's structural components play crucial roles in molecular interactions. For example, the formation of an intra­molecular hydrogen bond occurs between the oxazole and hydr­oxy groups of a derived compound, indicating its importance in stabilizing molecular structures (Gao et al., 2006).

properties

IUPAC Name

tert-butyl (4S)-2,2-dimethyl-4-[(4-methylphenyl)sulfonyloxymethyl]-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO6S/c1-13-7-9-15(10-8-13)26(21,22)24-12-14-11-23-18(5,6)19(14)16(20)25-17(2,3)4/h7-10,14H,11-12H2,1-6H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDJCRUNHXFKLI-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2COC(N2C(=O)OC(C)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2COC(N2C(=O)OC(C)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((S)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidin-4-YL)methyl 4-methylbenzenesulfonate

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